molecular formula C23H25N3O4 B2465157 N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide CAS No. 440117-73-7

N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide

Cat. No. B2465157
CAS RN: 440117-73-7
M. Wt: 407.47
InChI Key: NMDATUQMEUINHL-UHFFFAOYSA-N
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Description

“N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide” is a chemical compound with the molecular formula C27H33N3O . It’s a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperazine ring attached to a benzopyran ring via an ethyl linker. The piperazine ring also has a methoxyphenyl group attached to it .


Chemical Reactions Analysis

The key step in the synthesis of piperazine derivatives involves aza-Michael addition between a diamine and an in situ generated sulfonium salt . This reaction is part of a broader set of methods for synthesizing piperazine derivatives .


Physical And Chemical Properties Analysis

The compound has an average mass of 415.570 Da and a monoisotopic mass of 415.262360 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Derivative Development

Research has been dedicated to the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, exhibiting anti-inflammatory and analgesic properties. These compounds, including variations like benzodifuranyl, 1,3,5-triazines, and oxadiazepines, have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Several studies have focused on the antimicrobial potential of N-substituted piperazinyl derivatives and related compounds. For example, ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates have been synthesized and displayed good antimicrobial activity against test microorganisms compared to standard drugs like ampicillin (Fandaklı et al., 2012).

Neurotransmitter Receptor Modulation

Compounds structurally related to N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide have been modified to improve their binding affinity for the D(3) dopamine receptor, showing potential as ligands for positron emission tomography (PET) imaging of the receptor, indicating their value in neuroscience research (Leopoldo et al., 2002).

Future Directions

The future directions for research on this compound and similar piperazine derivatives could involve further exploration of their synthesis methods and potential biological and pharmaceutical applications .

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-29-19-8-6-18(7-9-19)26-14-12-25(13-15-26)11-10-24-22(27)20-16-17-4-2-3-5-21(17)30-23(20)28/h2-9,16H,10-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDATUQMEUINHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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